molecular formula C15H13NO2 B189711 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione CAS No. 40302-36-1

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione

Cat. No. B189711
CAS RN: 40302-36-1
M. Wt: 239.27 g/mol
InChI Key: FHZSANGAJBLBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione, also known as indolylmaleimide, is a chemical compound that has been widely used in scientific research. It belongs to the class of indole derivatives and is known for its ability to inhibit protein kinases.

Mechanism Of Action

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its substrate and thereby inhibiting its activity. The exact mechanism of inhibition may vary depending on the protein kinase being targeted.

Biochemical And Physiological Effects

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines. It has also been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. In addition, it has been shown to modulate the activity of ion channels and transporters, such as the Na+/K+-ATPase.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in lab experiments include its high potency, selectivity, and specificity for protein kinases. It is also relatively easy to synthesize and has good solubility in organic solvents. However, one limitation of using this compound is its potential toxicity, which may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in scientific research. One area of interest is the development of new analogs with improved selectivity and potency for specific protein kinases. Another area of interest is the investigation of the role of protein kinases in various disease states, such as cancer and neurodegenerative diseases. Finally, the use of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione in combination with other compounds or therapies may provide new avenues for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione involves the reaction of indole-3-carboxaldehyde with maleic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place in refluxing toluene for several hours and yields the desired product in good yield.

Scientific Research Applications

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione has been widely used in scientific research due to its ability to inhibit protein kinases. It has been used as a tool compound to study the function of various protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase B (PKB). It has also been used to investigate the role of protein kinases in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

CAS RN

40302-36-1

Product Name

2-(1h-Indol-3-ylmethylidene)cyclohexane-1,3-dione

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C15H13NO2/c17-14-6-3-7-15(18)12(14)8-10-9-16-13-5-2-1-4-11(10)13/h1-2,4-5,8-9,16H,3,6-7H2

InChI Key

FHZSANGAJBLBIP-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1

Canonical SMILES

C1CC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)C1

Other CAS RN

40302-36-1

Origin of Product

United States

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